![molecular formula C20H18N4O4S2 B2545762 N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1210998-39-2](/img/structure/B2545762.png)

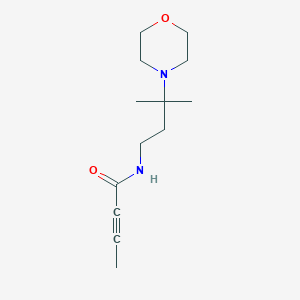

N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound appears to be a derivative of thiazole, a heterocyclic compound that often features in medicinal chemistry due to its diverse biological activities. The structure suggests it could be a part of a series of compounds designed for specific biological targets, such as enzymes or receptors.

Synthesis Analysis

The synthesis of related thiazole derivatives has been reported in the literature. For instance, the synthesis of N-(4-substituted-thiazolyl)oxamic acid derivatives involved the treatment of acetophenone with thiourea and iodine or the reaction of chloroacetylbenzene with thiourea, followed by condensation with ethyloxalyl chloride . Similarly, the synthesis of N-(2-oxo-2-(4-oxo-2-substituted thiazolidin-3ylamino)ethyl)benzamide derivatives was performed under microwave irradiation, which is a method known for reducing reaction times and improving yields . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antimicrobial Properties

Research has demonstrated that thiazole derivatives exhibit promising antibacterial activity. Palkar et al. (2017) designed and synthesized novel analogs displaying significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis. Their study not only highlighted the compounds' antibacterial potency but also assessed cytotoxic activity, indicating the compounds' effectiveness at non-cytotoxic concentrations (Palkar et al., 2017). Similarly, Padalkar et al. (2014) synthesized new benzimidazole, benzoxazole, and benzothiazole derivatives, revealing broad-spectrum antimicrobial activity against various bacterial and fungal strains, demonstrating the potential of thiazole derivatives in addressing microbial resistance (Padalkar et al., 2014).

Anticancer Evaluation

Benzothiazole derivatives have also been explored for their potential anticancer properties. Ravinaik et al. (2021) designed and synthesized a series of derivatives and evaluated their anticancer activity against various cancer cell lines, revealing some compounds with higher activity than the reference drug, suggesting the utility of thiazole derivatives in cancer therapy (Ravinaik et al., 2021).

Antianaphylactic and Anti-inflammatory Activities

Nohara et al. (1985) synthesized 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids and their tetrazole analogues, exhibiting significant antiallergic activity. These compounds, especially those with isopropyl group at the 7-position, showed potent activity, highlighting the potential of thiazole derivatives in developing antiallergy medications (Nohara et al., 1985).

Angiotensin II Receptor Antagonism

Thiazole derivatives have been investigated for their role in angiotensin II receptor antagonism, which is crucial for managing hypertension. Kohara et al. (1996) synthesized benzimidazole-7-carboxylic acids bearing acidic heterocycles and evaluated their angiotensin II receptor antagonistic activities, finding compounds with high affinity for the AT1 receptor and effective inhibition of the AII-induced pressor response (Kohara et al., 1996).

Wirkmechanismus

Target of Action

Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary greatly depending on the specific compound and its substituents.

Mode of Action

The mode of action of thiazole derivatives can also vary widely. For example, some thiazole derivatives have been reported to inhibit certain enzymes, which can lead to their observed biological effects .

Biochemical Pathways

Thiazole derivatives can affect a variety of biochemical pathways, again depending on the specific compound and its targets. For example, some thiazole derivatives have been reported to have antitumor activity, suggesting they may affect pathways related to cell growth and proliferation .

Result of Action

The molecular and cellular effects of thiazole derivatives can include things like inhibition of enzyme activity, disruption of cell growth, and other effects depending on the specific compound and its targets .

Action Environment

The action, efficacy, and stability of thiazole derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .

Safety and Hazards

Zukünftige Richtungen

Thiazoles and their derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on the design and synthesis of new thiazole derivatives, as well as further investigation of their biological activities and mechanisms of action .

Eigenschaften

IUPAC Name |

N-[4-[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O4S2/c25-17(23-20-22-13-3-1-2-4-16(13)30-20)8-12-9-29-19(21-12)24-18(26)11-5-6-14-15(7-11)28-10-27-14/h5-7,9H,1-4,8,10H2,(H,21,24,26)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUEZMUSAWVWFGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-methylphenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide](/img/structure/B2545681.png)

![N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2545682.png)

![1-[1-(4-chlorobenzoyl)-1H-indol-3-yl]-1-ethanone](/img/structure/B2545683.png)

![2,4-difluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2545684.png)

![7-tert-butyl-2-(3-oxo-3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2545685.png)

![1-ethyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2545689.png)

![n-[2(2-Aminoethyl)sulfonyl]-3-[[4-[2-[(1,4,5,6-tetrahydro-2-pyrimidinyl)amino]ethoxy]benzoyl]amino]-l-alanine, hcl (1:1)](/img/structure/B2545692.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2545694.png)

![2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanoethyl)acetamide](/img/structure/B2545698.png)

![N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]acetamide](/img/structure/B2545699.png)

![1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2545701.png)